molecular formula C4H9FO2 B6180394 (2R)-4-fluorobutane-1,2-diol CAS No. 2613299-08-2

(2R)-4-fluorobutane-1,2-diol

Cat. No.: B6180394
CAS No.: 2613299-08-2
M. Wt: 108.1
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Description

Significance of Chirality in Fluorine-Containing Organic Molecules

Chirality is a fundamental concept in molecular science, particularly in how molecules interact with biological systems. researchgate.netacs.org Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active or even cause unwanted effects. acs.orgacs.org

The incorporation of fluorine into a chiral molecule can profoundly influence its properties. acs.org Due to its high electronegativity and small atomic radius, fluorine can alter a molecule's metabolic stability, binding affinity, bioavailability, and lipophilicity. researchgate.netresearchgate.netucj.org.uasciprofiles.commdpi.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, leading to a longer biological half-life. researchgate.netacs.orgucj.org.uasciprofiles.com

The synthesis of enantiomerically pure fluorinated compounds is a significant focus of modern organic chemistry. psu.edu Researchers employ methods like asymmetric synthesis to create a single, desired enantiomer. researchgate.netucj.org.uasciprofiles.com The development of chiral fluorinated building blocks is crucial for this endeavor, providing ready-to-use components for constructing more complex molecules. tandfonline.comresearchgate.net The presence of a fluorinated stereocenter has become an important structural motif in medicinal chemistry and the health sciences. mdpi.com For instance, research has shown that fluorinated thalidomide (B1683933) derivatives exhibit different potencies depending on their chirality. acs.org

Overview of (2R)-4-fluorobutane-1,2-diol as a Chiral Fluorinated Building Block

This compound is a specific chiral fluorinated diol that serves as a valuable building block in organic synthesis. smolecule.com It is an organic compound featuring a four-carbon chain with a fluorine atom at the fourth position and two hydroxyl groups at the first and second positions. The "(2R)" designation specifies the three-dimensional arrangement (stereochemistry) at the second carbon, making it a distinct chiral molecule.

The presence of both the fluorine atom and the diol functionality in a specific chiral arrangement makes this compound a useful starting material for creating more complex molecules with precise stereochemistry. smolecule.com Its unique properties, such as altered electronic effects and increased lipophilicity imparted by the fluorine atom, are of significant interest in medicinal chemistry and materials science. smolecule.com

Several methods can be used to synthesize this compound, including the nucleophilic substitution reaction where a fluorinating agent is used to introduce the fluorine atom onto a precursor with controlled stereochemistry. smolecule.com

Table 1: Properties of this compound

Property Value
Molecular Formula C4H9FO2
Molecular Weight 108.11 g/mol
IUPAC Name This compound
Canonical SMILES C(CF)C(CO)O
Isomeric SMILES C(CF)C@HO

| InChI Key | ZVQZMHORAYWONP-SCSAIBSYSA-N |

Data sourced from available chemical databases. smolecule.com

Scope of Research on Chiral Fluorinated Diols

The research on chiral fluorinated diols extends beyond single examples, encompassing a wide range of structures and applications. These compounds are recognized as important synthons for creating molecules with multiple contiguous stereogenic centers, which is a challenging area in synthetic chemistry. mdpi.com

Academic research focuses on several key areas:

Asymmetric Synthesis: A major research thrust is the development of new and efficient methods for the asymmetric synthesis of chiral fluorinated compounds, including diols. acs.orgpsu.edu This involves using chiral catalysts, auxiliaries, and fluorinating agents to control the stereochemical outcome of reactions. researchgate.netescholarship.orgacs.org

Bioactive Molecules: Fluorinated chiral diols are precursors to a variety of biologically active molecules. The 1,3-diol motif, for instance, is found in some natural products, and fluorinated analogues are of scientific interest. beilstein-journals.org Researchers design and synthesize enantiopure fluorinated compounds, such as LpxC inhibitors, to study their biological activity. rsc.org

Materials Science: Chiral fluorinated diols are also explored in materials science. For example, enantiomerically pure acetals derived from anti-2,2-difluoro-1,3-diols have been evaluated as potential chiral dopants for liquid crystal compositions, which are essential for display technologies. beilstein-journals.org Research has also been conducted on liquid crystal dimers based on the chiral core of (S)-1-phenylethane-1,2-diol. researchgate.net

Building Block Development: There is a continuous effort to expand the library of available chiral fluorinated building blocks. tandfonline.comnih.gov This includes the synthesis of novel enantiopure fluorinated structures from acyclic chiral allylsilanes and the development of skipped fluorination motifs to fine-tune properties like lipophilicity. acs.orgsoton.ac.uk The synthesis of chiral fluorinated amino acids and their derivatives is another active area of investigation. cyu.fracademie-sciences.fr

The study of diastereoselective reactions, such as aldol (B89426) reactions with chiral fluorinated aldehydes, further contributes to the toolbox for creating these complex molecules. acs.org Microbial and enzymatic approaches are also utilized for the practical synthesis of monofluorinated chiral synthons. acs.org

Properties

CAS No.

2613299-08-2

Molecular Formula

C4H9FO2

Molecular Weight

108.1

Purity

95

Origin of Product

United States

Stereoselective Synthesis Methodologies for 2r 4 Fluorobutane 1,2 Diol and Analogues

Asymmetric Dihydroxylation Approaches

Asymmetric dihydroxylation has emerged as a powerful tool for the stereoselective synthesis of diols. The Sharpless asymmetric dihydroxylation, in particular, has been adapted for the synthesis of chiral fluorinated compounds.

Sharpless Asymmetric Dihydroxylation and Ligand Design for Fluoroenoates

The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of alkenes to vicinal diols using osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org For substrates like fluoroenoates, the choice of ligand is critical to achieving high enantioselectivity. Research has shown that for olefins bearing heteroatoms in the allylic position, ligands based on an anthraquinone (B42736) (AQN) core are particularly effective. beilstein-journals.org

Specifically, the ligands (DHQ)2AQN and (DHQD)2AQN have demonstrated superiority in the asymmetric dihydroxylation of a 4-fluorobut-2E-enoate, a direct precursor to 4-fluorobutane-1,2-diol. beilstein-journals.org The use of these ligands, in conjunction with Sharpless's improved conditions, leads to excellent enantiomeric excesses (ee). beilstein-journals.org The commercially available "AD-mix" formulations, which contain the osmium catalyst, the chiral ligand, and a re-oxidant like potassium ferricyanide, simplify the experimental procedure. wikipedia.org The reaction mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis to yield the diol. wikipedia.org

Table 1: Ligand Effect on Asymmetric Dihydroxylation of a 4-Fluorobut-2E-enoate

Chiral Ligand AD-mix Enantiomeric Excess (ee) Isolated Yield
(DHQ)2AQN AD-mix α 95% 54%
(DHQD)2AQN AD-mix β 97% 56%

Data sourced from studies on the asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. beilstein-journals.org

Nucleophilic Fluorination Strategies

Nucleophilic fluorination offers an alternative and often complementary approach to the synthesis of fluorinated diols. These methods typically involve the introduction of the fluorine atom at a later stage of the synthesis.

Ring-Opening Reactions of Fluorinated Epoxides

The ring-opening of epoxides with a fluoride (B91410) source is a common method for generating β-fluoroalcohols. acs.org To synthesize (2R)-4-fluorobutane-1,2-diol via this route, one would start with a chiral epoxide precursor. The success of this strategy hinges on the regioselective and stereoselective opening of the epoxide ring.

The reaction is often promoted by Lewis acids or in fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can activate the epoxide towards nucleophilic attack. arkat-usa.org For fluorinated epoxides, the electron-withdrawing nature of the fluorine-containing substituent can direct the incoming nucleophile to attack the carbon atom further from the fluorinated group. beilstein-journals.org This regioselectivity is crucial for obtaining the desired constitutional isomer. The reaction generally proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the site of attack. beilstein-journals.org Therefore, the stereochemistry of the starting epoxide directly determines the stereochemistry of the resulting fluorohydrin. Recent advancements have described dual-catalyst systems that can achieve highly enantioselective fluoride ring opening of meso and terminal epoxides. ucla.edu

Table 2: Catalytic Systems for Enantioselective Epoxide Ring Opening by Fluoride

Catalyst System Fluoride Source Key Features
Chiral amine and chiral Lewis acid Benzoyl fluoride Cooperative catalysis for desymmetrization of cyclic epoxides. acs.org
(salen)Co complex and isothiourea/amidine cocatalyst Benzoyl fluoride and an alcohol Latent source of HF, mild and functional group tolerant conditions. princeton.edu

This table summarizes catalytic systems for the enantioselective synthesis of β-fluoroalcohols from epoxides.

Selective Monofluorination of Diols

Another strategy involves the direct and selective fluorination of a pre-existing diol. This approach requires a fluorinating agent that can differentiate between the hydroxyl groups of the diol, or a method to protect one hydroxyl group while the other is fluorinated.

A notable reagent for this transformation is N,N-diethyl-α,α-difluoro(m-methylbenzyl)amine (DFMBA). scispace.com This reagent has been shown to selectively monofluorinate 1,2- and 1,3-diols. scispace.com The reaction proceeds by fluorinating one hydroxyl group while the other is esterified by the reagent, preventing a second fluorination. scispace.com This method is applicable to the synthesis of optically active fluorohydrin derivatives. scispace.com The choice of starting diol with the correct absolute stereochemistry is paramount to obtaining the desired this compound.

Enzymatic and Biocatalytic Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

While specific literature detailing the direct enzymatic synthesis of this compound is not prevalent, the principles of biocatalytic synthesis of chiral fluorinated compounds are well-established. Ketoreductases (KREDs), for instance, are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov A potential biocatalytic route to this compound could involve the enzymatic reduction of a fluorinated hydroxyketone precursor.

Aldolases are another class of enzymes with significant potential. They catalyze the formation of carbon-carbon bonds and have been applied in fluoro-aldol reactions to create organofluorine products with fluorine-containing stereocenters. escholarship.org The development of a biocatalytic platform using enzymes like Type II pyruvate (B1213749) aldolases that can accept fluorinated substrates opens up new avenues for the synthesis of complex chiral fluorinated molecules. escholarship.org The integration of multiple enzymatic steps in a cascade or multi-step reaction sequence can further enhance the efficiency and elegance of the synthesis. researchgate.net The synthesis of chiral α-trifluoromethylated organoborons through enzymatic carbene B-H bond insertion highlights the expanding scope of biocatalysis in organofluorine chemistry. researchgate.net

Enzyme-Mediated Fluorination and Diol Formation

The application of enzymes in stereoselective synthesis offers significant advantages, including high selectivity and mild reaction conditions. While direct enzymatic fluorination to produce this compound is not extensively documented, existing enzymatic systems provide a foundation for potential biocatalytic routes. Sugar-processing enzymes, for instance, have been shown to sometimes accept fluorinated analogues of their natural substrates, suggesting that enzymes involved in diol synthesis could be adapted for fluorinated precursors. beilstein-journals.org

One area of enzymatic research relevant to diol manipulation is the study of 1,2-diol dehydratases. For example, the radical S-adenosyl-l-methionine (SAM) enzyme AprD4 has been identified as a 1,2-diol dehydratase that catalyzes C3'-deoxygenation in the biosynthesis of aminoglycosides. nih.gov The mechanism involves the formation of a ketyl radical intermediate followed by the elimination of a hydroxyl group. nih.gov While this is a dehydration reaction, understanding the enzymatic handling of diol functionalities is crucial for engineering or discovering enzymes capable of the reverse reaction or related transformations on fluorinated substrates. The development of biocatalysts for both fluorination and diol formation remains a promising frontier for the efficient and environmentally benign synthesis of chiral fluorinated molecules.

Stereoselective Biocatalytic Routes to Fluorinated Diols

Biocatalytic methods and biomimetic catalytic systems provide powerful tools for constructing chiral fluorinated diols. A notable example is the asymmetric dihydroxylation of fluorinated butenoates, which serves as a versatile strategy for accessing all four diastereoisomers of a fluorinated C4 building block. beilstein-journals.org This approach begins with the multigram-scale synthesis of 4-fluorobut-2E-enoates via a phase transfer-catalyzed fluorination of brominated crotonic acid esters. beilstein-journals.org

The key stereoselective step involves the Sharpless asymmetric dihydroxylation of the fluorinated butenoate. By employing the chiral ligands (DHQ)₂AQN (in AD-mix α) and (DHQD)₂AQN (in AD-mix β), high levels of enantioselectivity can be achieved. This method allows for the controlled synthesis of specific stereoisomers of the resulting diol, which are valuable precursors for more complex fluorinated molecules. beilstein-journals.org The reaction yields are moderate, but the enantiomeric excesses are excellent, demonstrating the efficacy of this catalytic system for producing enantiomerically enriched fluorinated diols. beilstein-journals.org

Table 1: Asymmetric Dihydroxylation of Ethyl 4-fluorobut-2E-enoate beilstein-journals.org
AD-mix ReagentChiral LigandIsolated Yield (%)Enantiomeric Excess (ee, %)Resulting Diol Stereochemistry
AD-mix α(DHQ)₂AQN5495(2R,3S)
AD-mix β(DHQD)₂AQN5697(2S,3R)

Transition Metal-Catalyzed Asymmetric Synthesis

Iridium-Catalyzed Hydrogenation of Fluorinated Allylic Alcohols

Iridium-catalyzed asymmetric hydrogenation represents a highly efficient method for the synthesis of chiral 1,2-fluorohydrins, which are direct precursors or analogues of this compound. nih.govnih.gov A simple and effective protocol utilizes an azabicyclo thiazole-phosphine iridium complex to hydrogenate various fluorinated allylic alcohols. nih.gov This method is distinguished by its operational simplicity, scalability, and execution at ambient temperature. nih.govchem960.com

The reaction is compatible with a wide range of aromatic, aliphatic, and heterocyclic fluorinated substrates, consistently providing the corresponding chiral 1,2-fluorohydrin products in excellent yields and with high enantioselectivities. nih.govnih.gov The enantioselectivity is believed to be controlled by steric interactions between the olefin substrate and the N,P-iridium catalyst. nih.gov This methodology has been successfully applied to the synthesis of various chiral alcohols with high enantiomeric excess (>99% ee) and is a key strategy in the asymmetric synthesis of fluorinated chiral building blocks. diva-portal.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Fluorinated Allylic Alcohol nih.gov
SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
(E)-3-fluoro-1-phenylprop-2-en-1-ol[Ir(COD)Cl]₂ / Azabicyclo Thiazole-Phosphine Ligand>95>99
(E)-4-fluoro-1-phenylbut-2-en-1-ol[Ir(COD)Cl]₂ / Azabicyclo Thiazole-Phosphine Ligand>95>99

Other Metal-Catalyzed Chiral Fluorination Methods

Beyond iridium, other transition metals, particularly palladium, have been instrumental in developing catalytic asymmetric fluorination methods. nih.gov Palladium catalysts, in conjunction with chiral ligands, can effectively catalyze the enantioselective fluorination of various substrates. For example, cationic palladium complexes have been used for the asymmetric fluorination of β-ketoesters using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.gov This approach leverages the formation of a chiral palladium enolate, which then reacts with the fluorine source. nih.gov

Another powerful strategy involves the palladium-catalyzed asymmetric synthesis of allylic fluorides. ucla.edu Furthermore, synergistic catalytic systems combining palladium with a chiral Lewis base have been reported for the coupling of α-fluoro-α-aryl acetates with allenes or dienes, enabling the construction of complex acyclic fluorinated structures. researchgate.net These methods are part of a broader class of asymmetric elaborations of fluorinated substrates, which also includes asymmetric allylic alkylation reactions, providing robust pathways to chiral molecules bearing C-F stereocenters. nih.gov

Organocatalytic Approaches to Chiral Fluorinated Structures

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals while offering high levels of stereocontrol. nih.gov Chiral organocatalysts can activate substrates towards electrophilic fluorination in a highly enantioselective manner. beilstein-journals.org A key strategy is the α-fluorination of aldehydes and ketones, often using chiral secondary amines (enamine catalysis) or chiral phosphoric acids. beilstein-journals.orgresearchgate.net

For instance, the highly enantioselective fluorination of α-chloroaldehydes can be achieved using a chiral organocatalyst, proceeding through a kinetic resolution of the racemic starting material. beilstein-journals.org Another significant application is the organocatalytic electrophilic fluorination of a chiral β-oxygenated aldehyde, which served as the key step in an efficient synthesis of stereoselectively fluorinated analogues of the amino acid statine. nih.gov These reactions demonstrate that organocatalysis can effectively control the stereochemical outcome of fluorination, providing access to valuable chiral fluorinated building blocks. researchgate.netnih.gov

Advanced Synthetic Strategies for Contiguous Stereogenic Centers

The synthesis of molecules with multiple contiguous stereogenic centers, such as this compound, is a significant challenge in synthetic chemistry. nih.govnih.gov Advanced strategies often rely on tandem or cascade reactions that can install multiple stereocenters in a single operation with high diastereoselectivity. nih.govacs.org

One-pot reactions that construct multiple chiral centers have been developed, such as an aldol (B89426), aldol–Tishchenko sequence using N-tert-butyl sulfinimines that can generate five contiguous stereogenic centers with excellent diastereoselectivity (>98:2 dr). nih.govacs.org While not involving fluorination directly, this demonstrates the power of cascade reactions to build stereochemical complexity efficiently. In the context of fluorinated compounds, strategies such as asymmetric allylic alkylation, Mannich, Michael, and aldol reactions using fluorinated substrates are classical approaches to constructing multiple contiguous stereocenters, including a C-F stereocenter. nih.gov These methods are crucial for the stereocontrolled synthesis of complex fluorinated targets. nih.gov

Carbon-Carbon Bond Formation in Chiral Diol Synthesis

The construction of the carbon skeleton is a fundamental aspect of synthesizing chiral diols, including fluorinated analogues like this compound. Stereoselective carbon-carbon bond formation reactions are paramount as they establish the key stereocenters that define the molecule's three-dimensional structure. Various powerful synthetic strategies have been developed to achieve this, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. These methods include classical carbonyl addition reactions, metathesis, and coupling reactions, which are instrumental in building the chiral diol framework with high levels of enantiomeric and diastereomeric purity.

One of the most prevalent strategies for C-C bond formation in organic synthesis is the aldol reaction, which creates a β-hydroxy carbonyl compound that is a versatile precursor to 1,2- and 1,3-diols. acs.orgacs.org The development of asymmetric aldol reactions, using chiral catalysts, has enabled the synthesis of enantiomerically enriched products. acs.org For instance, proline-derived organocatalysts in conjunction with additives like Cu(OTf)₂ have been successfully used in asymmetric aldol reactions to produce chiral 1,3-keto alcohols with excellent enantioselectivity (>99% ee), which can subsequently be reduced to the corresponding chiral 1,3-diols. acs.org

Another powerful C-C bond-forming strategy is the catalytic enantioselective addition of nucleophiles to aldehydes. This includes the addition of alkyl 1,1-diboron reagents to aldehydes, promoted by a copper-chiral phosphoramidite (B1245037) complex, which yields 1,2-hydroxyboronates with two adjacent stereocenters. organic-chemistry.org These intermediates are valuable as they can be further transformed into the desired 1,2-diols. organic-chemistry.org Similarly, the allylation of aldehydes is a common method for creating homoallylic alcohols, which are precursors to chiral diols. Chiral diol-based catalysts, such as BINOL derivatives, can effectively catalyze the asymmetric allylboration of ketones to afford tertiary homoallylic alcohols with high yield and enantioselectivity (up to 99% ee). nih.gov

Olefin metathesis has also emerged as a robust tool for C-C bond formation in the synthesis of complex molecules. nih.gov Specifically, the Asymmetric Ring-Opening/Cross-Metathesis (AROCM) of meso-cyclobutenes, catalyzed by a chiral ruthenium complex, provides direct access to enantioenriched 1,2-anti diols. nih.gov This method is advantageous as it consolidates the transformation into a single step and generates a versatile 1,5-diene product with exceptional enantioselectivity (89–99% ee). nih.gov

Pinacol coupling reactions, which involve the reductive coupling of two carbonyl compounds to form a 1,2-diol, also represent a direct C-C bond formation approach. organic-chemistry.orgresearchgate.net The use of low-valent titanium has enabled selective cross-pinacol couplings between different aromatic aldehydes, yielding unsymmetrical pinacols with good diastereoselectivity. organic-chemistry.org

The presence of fluorine in the target molecule, as in this compound, introduces specific challenges and considerations for these C-C bond-forming reactions. The high electronegativity of fluorine can alter the reactivity of nearby functional groups. acs.org In the context of aldol reactions, for example, generating fluoroenolates for subsequent stereocontrolled C-C bond formation can be challenging. acs.org However, methodologies are being developed to address this, such as the in-situ generation of difluoroenolates from gem-diols for catalytic enantioselective aldol reactions. acs.org

The following tables summarize key findings from the literature on different C-C bond-forming reactions for the synthesis of chiral diols and related structures.

Table 1: Asymmetric Aldol Reactions for Chiral Diol Precursor Synthesis

This table presents data on the use of a novel organocatalyst for synthesizing chiral 1,3-keto alcohols, which are direct precursors to 1,3-diols.

Aldehyde SubstrateKetone SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeAcetone (B3395972)Proline-derived catalyst (3g) / Cu(OTf)₂95>99 acs.org
BenzaldehydeAcetoneProline-derived catalyst (3g) / Cu(OTf)₂92>99 acs.org
4-ChlorobenzaldehydeCyclohexanoneProline-derived catalyst (3g) / Cu(OTf)₂94>99 acs.org
2-NaphthaldehydeAcetoneProline-derived catalyst (3g) / Cu(OTf)₂96>99 acs.org

Table 2: Asymmetric Ring-Opening/Cross-Metathesis (AROCM) for 1,2-anti diol Synthesis

This table highlights the effectiveness of a chiral ruthenium catalyst in the AROCM of a dioxygenated cyclobutene (B1205218) to produce a chiral 1,5-diene, a precursor to 1,2-anti diols.

Cross PartnerCatalystSolventYield (%)Enantiomeric Excess (ee, %)Reference
StyreneChiral Ru Complex (1)Toluene8599 nih.gov
1-OcteneChiral Ru Complex (1)Toluene8097 nih.gov
Allyl acetateChiral Ru Complex (1)Toluene7598 nih.gov
AllyltrimethylsilaneChiral Ru Complex (1)Toluene8299 nih.gov

Table 3: Catalytic Asymmetric Allylboration of Ketones

This table shows the application of a BINOL-based catalyst for the enantioselective synthesis of tertiary homoallylic alcohols, which can be converted to chiral diols.

Ketone SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneBINOL (1b)9399 nih.gov
4-MethoxyacetophenoneBINOL (1b)8598 nih.gov
4-TrifluoromethylacetophenoneBINOL (1b)9299 nih.gov
2-AcetophenoneBINOL (1b)8897 nih.gov

Chemical Transformations and Derivatization Strategies of 2r 4 Fluorobutane 1,2 Diol for Research

Selective Functionalization of Hydroxyl Groups

The presence of a primary (C1) and a secondary (C2) hydroxyl group in (2R)-4-fluorobutane-1,2-diol allows for selective functionalization, as they exhibit different steric and electronic properties. Generally, primary hydroxyl groups are more sterically accessible and thus more reactive towards many reagents than secondary hydroxyls. chem-station.com This differential reactivity is the basis for a variety of selective transformations, including esterification, silylation, and oxidation.

Strategies often rely on catalyst or reagent control to achieve high selectivity. researchgate.net For instance, sterically demanding silylating agents, such as tert-butyldimethylsilyl chloride (TBSCl), will preferentially react at the primary C1-OH position. Similarly, enzymatic catalysis can offer exceptional regioselectivity in acylation reactions. In the absence of steric or catalytic control, reactions may yield a mixture of products, necessitating chromatographic separation.

Organocatalysts can also mediate site-selective reactions on diols. siue.edu For example, certain catalytic systems involving boronic acids can form temporary cyclic adducts with the diol, enabling functionalization at a specific hydroxyl group. chem-station.comucla.edu The choice of solvent, temperature, and stoichiometry are critical parameters that must be optimized to maximize the yield of the desired monofunctionalized product.

Table 1: Examples of Reagents for Selective Functionalization of Diols

Transformation Reagent Selectivity Target Notes
Silylation tert-Butyldimethylsilyl chloride (TBSCl), Imidazole Primary (C1-OH) Steric hindrance directs reaction to the less hindered primary alcohol.
Acylation Acetic anhydride, DIPEA Primary (C1-OH) The less sterically hindered primary hydroxyl group is generally more reactive.
Oxidation PCC, TEMPO-based reagents Primary (C1-OH) Selective oxidation to the corresponding aldehyde is possible under controlled conditions.

Reactions at the Fluorinated Carbon Center

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering alkyl fluorides, including the C4-F bond in this compound, generally unreactive towards nucleophilic substitution. libretexts.org For halogens, the typical reactivity trend for elimination and substitution reactions is I > Br > Cl > F. siue.edu Consequently, transformations directly at the fluorinated carbon center are challenging and require specific strategies to activate this robust bond.

One potential pathway involves an intramolecular SN2 reaction. cas.cn If one of the hydroxyl groups is converted into a more potent nucleophile, such as an alkoxide under basic conditions, it can attack the fluorinated carbon center, displacing the fluoride (B91410) ion to form a cyclic ether (e.g., a substituted tetrahydrofuran). The success of such a reaction is enhanced by the proximity of the reacting groups, a phenomenon known as the proximity effect. cas.cn

Elimination reactions to form an alkene are also a possibility. While fluoride is a poor leaving group for standard E1 or E2 mechanisms, the high electronegativity of the fluorine atom increases the acidity of the hydrogen atoms on the adjacent carbon (C3). siue.edu Under strongly basic conditions, this can facilitate an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, where a proton is first removed from C3 to form a carbanion, followed by the expulsion of the fluoride ion.

Modern synthetic methods have utilized fluorophilic Lewis acids, such as organoaluminum reagents, to activate C-F bonds for C-C bond formation. nih.gov These approaches can proceed under mild, low-temperature conditions and tolerate a wide range of other functional groups, offering a powerful tool for the late-stage functionalization of fluorinated molecules. nih.gov

Table 2: Potential Reactions at the C4-Fluorine Center

Reaction Type Conditions Product Type Mechanism Notes
Intramolecular SN2 Strong base (e.g., NaH) to form internal alkoxide Cyclic Ether Relies on the proximity effect to overcome the high C-F bond strength. cas.cn
Elimination Strong, non-nucleophilic base Alkene Potentially proceeds via an E1cb mechanism due to acidified β-protons. siue.edu

Protecting Group Chemistry in Stereoselective Synthesis

In multi-step syntheses involving this compound, the temporary masking of one or both hydroxyl groups is often necessary to prevent unwanted side reactions. stackexchange.com The choice of protecting group is critical, as it must be stable to subsequent reaction conditions and be removable selectively without affecting other parts of the molecule. quora.com

For diols, cyclic protecting groups that mask both hydroxyls simultaneously are particularly efficient. For example, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis forms an isopropylidene ketal (acetonide). libretexts.org This not only protects the diols but also introduces conformational rigidity, which can influence the stereochemical outcome of reactions at other sites in the molecule.

Alternatively, the hydroxyl groups can be protected individually. As discussed in section 3.1, sterically bulky silyl (B83357) ethers (e.g., TBS, TIPS) can be selectively introduced at the primary C1-OH position. The remaining C2-OH can then be reacted or protected with a different group, allowing for orthogonal control where one group can be removed in the presence of the other. Benzyl (Bn) ethers are another common choice, being stable to a wide range of conditions but readily removed by hydrogenolysis. The strategic use of protecting groups can directly influence the stereoselectivity of subsequent reactions, such as glycosylations, by either participating in the reaction mechanism or by constraining the molecule's conformation. nih.gov

Table 3: Common Protecting Groups for Diols

Protecting Group Reagents for Introduction Conditions for Removal Notes
Isopropylidene Ketal (Acetonide) Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., TsOH) Aqueous acid (e.g., aq. AcOH, HCl) Protects both hydroxyl groups simultaneously; conformationally rigid. libretexts.org
tert-Butyldimethylsilyl (TBS) Ether TBSCl, Imidazole, DMF Fluoride source (e.g., TBAF), or Acid (e.g., AcOH) Commonly used for selective protection of primary alcohols. stackexchange.com

Derivatization for Analytical Purity Assessment

Determining the enantiomeric purity (or enantiomeric excess, ee) of chiral molecules like this compound is essential. While chiral chromatography (HPLC or GC) is a standard method, derivatization followed by analysis with achiral methods like NMR spectroscopy is a powerful alternative.

One effective technique involves the use of chiral derivatizing agents (CDAs). These agents react with the enantiomers of the diol to form diastereomers, which have distinct physical properties and, crucially, different NMR spectra. For diols, chiral boronic acids can be used to form stable cyclic esters, leading to well-resolved signals in the NMR spectrum that allow for accurate quantification of each enantiomer. cas.cn

A particularly elegant method for fluorinated compounds takes advantage of 19F NMR. In the presence of a chiral solvating agent (CSA), such as diisopropyl tartrate, the enantiomers of the fluorinated diol form transient, diastereomeric complexes. alfa-chemistry.com These complexes exhibit distinct 19F NMR signals, allowing for direct determination of the enantiomeric excess without covalent modification of the analyte. alfa-chemistry.com For mass spectrometry, derivatization with reagents containing a boronic acid can enhance ionization efficiency and improve signal detection. youtube.com

Table 4: Methods for Analytical Purity Assessment

Method Technique Reagent/Agent Principle
Chiral Solvating Agent 19F NMR Diisopropyl tartrate Formation of transient diastereomeric complexes leading to separate 19F signals for each enantiomer. alfa-chemistry.com
Chiral Derivatizing Agent 1H or 13C NMR Chiral Boronic Acid Covalent formation of stable diastereomeric cyclic esters with distinct and quantifiable NMR signals. cas.cn

Applications of 2r 4 Fluorobutane 1,2 Diol As a Chiral Synthon in Complex Molecule Synthesis

Role in the Synthesis of Fluorinated Carbohydrates and Glycomimetics

No research data was found detailing the use of (2R)-4-fluorobutane-1,2-diol in the synthesis of fluorinated carbohydrates or glycomimetics.

Utilization in the Construction of Fluorinated Bioactive Scaffolds

There is no available information on the application of this compound for the construction of fluorinated bioactive scaffolds.

Development of Optically Active Fluorine-Containing Building Blocks

Specific examples of the development of optically active fluorine-containing building blocks derived from this compound could not be located in the searched literature.

Precursors for Enantiomerically Enriched Organofluorine Compounds

No studies were identified that describe the use of this compound as a precursor for the synthesis of other enantiomerically enriched organofluorine compounds.

Table of Compounds Mentioned

As no specific chemical syntheses involving this compound were found, a table of related compounds cannot be generated.

Theoretical and Computational Investigations of Fluorinated Diols

Conformational Analysis and Fluorine Effects on Molecular Structure

The three-dimensional structure of (2R)-4-fluorobutane-1,2-diol is not static but exists as an equilibrium of multiple conformers. The relative stability of these conformers is dictated by a delicate balance of stereoelectronic effects, steric hindrance, and intramolecular interactions, with the fluorine atom playing a pivotal role.

Gauche Effect and Hyperconjugation: A key factor governing the conformation of fluorinated alkanes is the "gauche effect," where a conformation with the fluorine atom and another electronegative substituent or group in a gauche position (60° dihedral angle) is favored over the anti position (180° dihedral angle). st-andrews.ac.uknih.gov This phenomenon, contrary to what might be expected from steric and electrostatic repulsion, is primarily attributed to stabilizing hyperconjugative interactions. nih.govacs.org In the case of this compound, rotation around the C3-C4 bond would be influenced by the gauche preference between the C-F and C-O bonds. This is explained by a σ(C-H) → σ*(C-F) hyperconjugative interaction, where electron density is donated from a bonding C-H orbital into the antibonding orbital of the C-F bond, an interaction that is maximized in the gauche arrangement. st-andrews.ac.uk

Intramolecular Hydrogen Bonding: Diols are capable of forming intramolecular hydrogen bonds, which significantly stabilize specific conformations. researchgate.net For this compound, several types of intramolecular hydrogen bonds are conceivable:

OH···OH Interaction: A hydrogen bond between the hydroxyl groups at C1 and C2.

OH···F Interaction: A hydrogen bond where one of the hydroxyl groups acts as a donor and the fluorine atom acts as a weak hydrogen bond acceptor. nih.gov

Computational studies on similar fluorohydrins have demonstrated the existence of OH···F intramolecular hydrogen bonds, which can be surprisingly strong and conformation-dependent. nih.gov The stability of a conformer featuring such a bond is the result of the interplay between the hydrogen bond energy and the inherent gauche preference. Quantum chemical calculations are essential to quantify the energies of these different conformers and determine their equilibrium populations. nih.gov

Interaction Type Description Effect on this compound Conformation
Fluorine Gauche Effect Preference for a gauche arrangement between the C-F bond and the vicinal C-O bond.Stabilizes conformers where the F-C4-C3-C2 dihedral angle is approximately 60°.
Hyperconjugation (σ→σ)Electron donation from a σ bonding orbital to an adjacent σ antibonding orbital.The primary electronic basis for the gauche effect, e.g., σ(C-H) → σ*(C-F). st-andrews.ac.uk
Intramolecular H-Bonding (OH···OH) Interaction between the two hydroxyl groups.Stabilizes conformers that bring the C1-OH and C2-OH groups into proximity.
Intramolecular H-Bonding (OH···F) Interaction between a hydroxyl proton and the fluorine atom. nih.govCan stabilize specific folded conformations, competing with the OH···OH bond.
Steric Repulsion Repulsive interaction between bulky groups.Destabilizes eclipsed conformations and those with bulky groups in close proximity.

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of fluorinated diols. nih.govnih.gov The high electronegativity of fluorine induces significant changes in the molecule's electronic landscape.

Inductive Effects and Bond Polarization: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the C4-F bond and causing a cascade of polarization along the carbon chain. This affects the acidity of the hydroxyl protons at C1 and C2, making them more acidic compared to the non-fluorinated analogue, 1,2-butanediol.

Frontier Molecular Orbitals (HOMO-LUMO): DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the oxygen lone pairs, while the LUMO would likely be associated with the σ* antibonding orbitals of the C-O and C-F bonds. Fluorination typically lowers the energy of both the HOMO and LUMO, which can impact the molecule's reactivity towards nucleophiles and electrophiles. nih.gov

Property Computational Method Insight for this compound
Optimized Geometry DFT (e.g., B3LYP/6-311+G(d,p))Provides bond lengths, bond angles, and dihedral angles of stable conformers. nih.gov
HOMO-LUMO Gap DFTIndicates kinetic stability and electronic excitation properties. A larger gap implies higher stability. nih.gov
Molecular Electrostatic Potential (MEP) DFTMaps regions of positive and negative charge, identifying sites for electrophilic and nucleophilic attack.
Natural Atomic Charges NBO AnalysisQuantifies the electron distribution and polarization of bonds (e.g., C-F, O-H). fluorine1.ru
Stabilization Energy (E(2)) NBO AnalysisMeasures the strength of hyperconjugative and hydrogen-bonding interactions. nih.govfluorine1.ru

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical studies excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules in a condensed phase, such as in a solvent or in the pure liquid state. nih.govnih.gov MD simulations model the movements of atoms over time, providing a powerful lens to view intermolecular interactions.

For this compound, MD simulations can be used to study:

Solvation Structure: How solvent molecules, like water, arrange themselves around the diol. Simulations can reveal the structure of hydration shells around the polar hydroxyl groups and the more hydrophobic fluorinated tail.

Hydrogen Bonding Networks: In both pure liquid form and in solution, this compound will participate in a complex network of intermolecular hydrogen bonds. MD simulations can characterize the dynamics of these bonds—their lifetimes, geometries, and partner-switching frequencies. nih.gov The fluorine atom can subtly alter this network compared to a non-fluorinated diol. While covalently bound fluorine is a weak hydrogen bond acceptor, its influence on the molecule's dipole moment and the acidity of the OH groups indirectly affects the strength and pattern of the OH···O hydrogen bonds. acs.org

Conformational Dynamics: MD simulations can track the transitions between different conformers in solution, providing insight into the flexibility of the molecule and the influence of the solvent on the conformational equilibrium. mdpi.com

The results of MD simulations are crucial for understanding macroscopic properties like viscosity, diffusion coefficients, and miscibility, connecting the molecular-level interactions to observable phenomena. nih.gov

Mechanistic Insights from Computational Studies in Asymmetric Catalysis

This compound, as a chiral molecule, has potential applications in asymmetric catalysis, for instance as a chiral ligand for a metal catalyst or as a chiral building block. Computational studies, especially DFT, are indispensable for understanding the mechanisms of such catalytic reactions and the origins of enantioselectivity. nih.govrsc.org

By modeling the reaction pathway, researchers can:

Characterize Transition States: Locate the transition state structures for the key stereodetermining steps of a reaction. The energy difference between the transition states leading to the (R) and (S) products determines the enantiomeric excess (ee) of the reaction.

Analyze Non-covalent Interactions: In the transition state, subtle non-covalent interactions (steric repulsion, hydrogen bonding, electrostatic interactions) between the substrate and the chiral catalyst dictate which reaction pathway is lower in energy. The fluorine atom can participate in or influence these interactions. rsc.org For example, a C-F bond can engage in dipole-dipole or other electrostatic interactions within the catalytic pocket.

Rationalize Stereochemical Outcomes: Computational models can explain why a particular catalyst/substrate combination yields a specific stereoisomer. This understanding allows for the rational design of more efficient and selective catalysts. DFT calculations have been used to investigate mechanisms for reactions such as Pd(II)-catalyzed defluorinative arylation and copper-catalyzed synthesis of fluoroalcohols, providing detailed energy profiles of the catalytic cycles. researchgate.netacs.org

For a reaction involving this compound, computational chemists could model its coordination to a metal center and the subsequent approach of a substrate. By comparing the energies of competing diastereomeric transition states, they could predict the stereochemical outcome of the reaction, providing a theoretical foundation to guide experimental work. acs.org

Analytical Methodologies for Stereochemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (2R)-4-fluorobutane-1,2-diol, specialized NMR techniques are indispensable for determining enantiomeric purity and confirming stereochemical assignments.

The presence of a fluorine atom in this compound makes ¹⁹F NMR spectroscopy an exceptionally powerful tool for its stereochemical analysis. ¹⁹F NMR offers several advantages, including a wide chemical shift range, high sensitivity, and the absence of background signals in most biological and organic systems.

For the purpose of chiral discrimination, the enantiomers of a chiral compound, being chemically identical in an achiral environment, will not produce separate signals in a standard NMR spectrum. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomers or form diastereomeric complexes. These diastereomers are chemically distinct and will exhibit different ¹⁹F NMR signals, allowing for their differentiation and quantification. The integration of these distinct signals can be used to determine the enantiomeric excess (ee) of the sample. The large chemical shift dispersion in ¹⁹F NMR often leads to excellent separation of the diastereomeric signals, enabling accurate quantification.

A general approach for the chiral analysis of fluorinated compounds by ¹⁹F NMR involves the use of a chiral solvating agent, which forms transient, non-covalent diastereomeric complexes with the enantiomers. This interaction induces a sufficient difference in the electronic environment of the fluorine nucleus in each enantiomer to cause a separation of their NMR signals.

Table 1: Hypothetical ¹⁹F NMR Data for the Chiral Discrimination of (2R)- and (S)-4-fluorobutane-1,2-diol in the Presence of a Chiral Solvating Agent

EnantiomerChemical Shift (ppm)
This compoundδ₁
(S)-4-fluorobutane-1,2-diolδ₂

Note: The actual chemical shift values (δ₁ and δ₂) and their difference (Δδ) would depend on the specific chiral solvating agent used, the solvent, and the experimental conditions.

A comprehensive structural confirmation of this compound would necessitate the use of a suite of multi-nuclear and multidimensional NMR experiments. While ¹H and ¹³C NMR are standard for organic compounds, the presence of fluorine introduces heteronuclear couplings (J-couplings) that provide valuable structural information.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity through spin-spin coupling. The coupling constants between protons and the fluorine atom (²JHF, ³JHF) are particularly informative for confirming the position of the fluorine atom.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. The carbon signals will also be split by the neighboring fluorine atom, with the magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants providing further confirmation of the molecular structure.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete bonding network of the molecule. For instance, an HMBC experiment could show correlations between the fluorine atom and protons or carbons that are two or three bonds away, solidifying the assignment of the 4-fluoro position.

These multi-nuclear NMR techniques, when used in concert, would provide an unambiguous confirmation of the constitution and relative stereochemistry of this compound.

Chromatographic Techniques for Chiral Resolution

Chromatographic methods are central to the separation and analysis of enantiomers. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) would be the methods of choice for determining enantiomeric purity.

The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a diastereomeric transient interaction with each enantiomer, leading to different retention times and, thus, their separation.

Chiral Gas Chromatography (GC): For a volatile compound like 4-fluorobutane-1,2-diol, or its more volatile derivatives, chiral GC is a highly effective technique. Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols and diols. The enantiomers will exhibit different retention times on the chiral column, and the peak areas can be used to calculate the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for the resolution of a wide variety of racemates, including alcohols. The choice of the mobile phase is crucial for achieving optimal separation.

Table 2: Representative Data from a Chiral Chromatographic Separation of 4-fluorobutane-1,2-diol Enantiomers

EnantiomerRetention Time (min)
This compoundt₁
(S)-4-fluorobutane-1,2-diolt₂

Note: The retention times (t₁ and t₂) would be dependent on the specific chiral stationary phase, mobile phase/carrier gas, flow rate, and temperature used in the analysis.

X-ray Crystallography for Absolute Configuration Determination

While NMR and chromatographic techniques can establish the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires a single crystal of the compound of sufficient quality.

The method of anomalous dispersion is used to determine the absolute configuration. When X-rays are scattered by the electrons of the atoms in the crystal, a phenomenon known as anomalous scattering can occur, which is dependent on the wavelength of the X-rays and the atomic number of the atoms. This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By analyzing these differences, the absolute arrangement of the atoms in the crystal lattice can be determined, thus establishing the absolute configuration (R or S) of the chiral centers. For organic molecules containing only light atoms like carbon, hydrogen, oxygen, and fluorine, the anomalous scattering effect is weak, and the use of copper radiation (Cu Kα) is often necessary to obtain reliable results.

If this compound can be crystallized, a single-crystal X-ray diffraction experiment would provide the ultimate proof of its absolute stereochemistry, confirming the (R) configuration at the C2 position.

Mechanistic Aspects of Biological Interactions Involving Fluorinated Diols

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The stereoselective nature of enzymes makes them powerful tools for the kinetic resolution of racemic mixtures, and lipases, in particular, have shown great utility in resolving chiral alcohols and their derivatives. The enzymatic kinetic resolution of racemic 4-fluorobutane-1,2-diol would likely involve the selective acylation of one enantiomer, catalyzed by a lipase (B570770), leaving the other enantiomer unreacted. Lipases from Pseudomonas fluorescens and Pseudomonas cepacia have demonstrated high enantioselectivity in the resolution of various racemic diols and fluorinated compounds. mdpi.comtudelft.nlnih.gov

In such a resolution, the enzyme's active site preferentially accommodates one enantiomer over the other. For instance, in the lipase-catalyzed acylation of racemic 1,2-diols containing a chiral quaternary center, the lipase from Pseudomonas cepacia (PSL-C) exhibited good conversion and enantioselectivity. nih.gov The presence of the fluorine atom in (2R)-4-fluorobutane-1,2-diol can significantly influence its binding orientation within the enzyme's active site. This is often attributed to the fluorine gauche effect, where the preference for a gauche conformation between the fluorine atom and a vicinal electronegative group (in this case, the hydroxyl group) can dictate the substrate's three-dimensional structure. This conformational preference can lead to a more favorable or unfavorable fit within the active site, thereby affecting the rate and stereoselectivity of the enzymatic reaction.

Table 1: Representative Enantioselectivities in Lipase-Catalyzed Kinetic Resolutions of Racemic Alcohols

SubstrateEnzymeAcyl DonorSolventE-valueReference
trans-Flavan-4-olsAK lipase from Pseudomonas fluorescensVinyl acetateVinyl acetate>200 mdpi.com
4-Aryl-but-3-en-2-olsPseudomonas fluorescens lipase-->200 researchgate.net
Racemic 1,2-diols with a quaternary centerPseudomonas cepacia lipase (PSL-C)Vinyl acetatetert-Butyl methyl etherModerate nih.gov

Influence of Fluorine on Receptor Binding Mechanisms

The substitution of hydrogen with fluorine can profoundly impact a molecule's interaction with biological receptors. This is due to fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds and participate in non-covalent interactions. In the context of this compound, the fluorine atom can alter its binding affinity and selectivity for a receptor through several mechanisms.

Fluorine can influence the acidity of nearby protons, affecting hydrogen bonding capabilities. Furthermore, the C-F bond can act as a hydrogen bond acceptor and participate in dipole-dipole and orthogonal multipolar interactions with receptor residues. The conformational constraints imposed by the fluorine gauche effect can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Studies on fluorinated analogues of estradiol (B170435) have shown that the position of the fluorine atom significantly affects estrogen receptor binding. For instance, a 4-fluoro analogue exhibited higher receptor affinity than a 2-fluoro analogue. nih.gov Similarly, fluorinated tamoxifen (B1202) analogues have demonstrated binding affinities comparable or superior to the parent compound. nih.gov While direct receptor binding data for this compound is not available, these examples highlight the potential for fluorine to modulate receptor interactions. The specific stereochemistry of the (2R) configuration, combined with the presence of the fluorine atom, would dictate its precise fit and interaction profile within a given receptor's binding pocket.

Biochemical Pathway Interrogation Using Fluorinated Probes

Fluorinated molecules can serve as valuable probes for elucidating biochemical pathways. By replacing a natural substrate with a fluorinated analogue, researchers can track its metabolic fate, identify key enzymes and intermediates, and potentially inhibit specific steps in a pathway. The introduction of fluorine provides a unique spectroscopic handle (¹⁹F NMR) for non-invasive monitoring.

For example, fluorinated analogues of fucose have been used to metabolically label cell-surface glycans, allowing for their visualization and the study of the fucose salvage pathway. nih.gov Similarly, the strategic incorporation of fluorine into peptaibols through precursor-directed biosynthesis has been demonstrated. nih.gov

This compound could potentially be utilized as a probe to investigate pathways involving diol metabolism. Its structural similarity to endogenous diols might allow it to be recognized and processed by enzymes in these pathways. The fluorine atom could either act as a subtle perturbation to study the natural pathway or as a mechanistic tool to inhibit a specific enzyme, leading to the accumulation of upstream metabolites and providing insights into the pathway's regulation. The success of such an approach would depend on the tolerance of the relevant enzymes for the fluorinated substrate.

Modulatory Effects of Fluorine on Molecular Recognition

One of the most significant contributions of fluorine to molecular recognition is the fluorine gauche effect. This stereoelectronic effect describes the tendency of a fluorine atom to be in a gauche (60°) orientation relative to an adjacent electron-withdrawing group or a group with lone pairs of electrons, in preference to the anti (180°) conformation. This effect arises from hyperconjugation between the C-H or C-C bonding orbital and the C-F antibonding orbital (σ → σ*). fu-berlin.de

In this compound, the gauche effect between the C-F bond and the vicinal C-OH bond would favor a specific conformation. This pre-organization of the molecule can have a profound impact on its interaction with a protein binding site. By adopting a conformation that is complementary to the binding pocket, the fluorinated diol may exhibit enhanced binding affinity compared to its non-fluorinated counterpart. Conversely, if the preferred gauche conformation is not conducive to binding, a decrease in affinity may be observed. Molecular dynamics studies on fluorinated protein-protein interactions suggest that fluorine can influence pre-bound intermediate states, potentially stabilizing their formation. fu-berlin.de

The small size of the fluorine atom means it is often considered a bioisostere of a hydrogen atom, yet its high electronegativity creates a localized dipole moment. This can lead to favorable electrostatic interactions with polar residues in a protein's active site. The ability of fluorine to modulate pKa values of neighboring functional groups can also fine-tune the ionization state of the molecule, which is critical for optimal molecular recognition.

Future Perspectives in the Academic Research of 2r 4 Fluorobutane 1,2 Diol

Emerging Synthetic Technologies for Chiral Fluorinated Diols

The development of efficient and stereoselective methods for the synthesis of chiral fluorinated diols is a burgeoning area of research. Future investigations into the synthesis of (2R)-4-fluorobutane-1,2-diol are likely to focus on innovative technologies that offer improved sustainability, selectivity, and efficiency.

One of the most promising avenues is the application of biocatalysis . The use of enzymes, such as aldolases and lipases, has shown considerable potential in the synthesis of chiral fluorinated molecules. escholarship.orgnih.gov Aldolases, for instance, can facilitate stereoselective carbon-carbon bond formation, which could be harnessed to construct the backbone of this compound with high enantiomeric purity. escholarship.orgnih.gov Lipases, on the other hand, are well-suited for the kinetic resolution of racemic mixtures, offering a potential route to isolate the desired (2R)-enantiomer. The solvent-free synthesis of polyester oligomer diols using immobilized Candida antarctica Lipase (B570770) B (CalB) highlights the potential for environmentally friendly biocatalytic processes. researchgate.net

Another key area of development is the refinement of asymmetric fluorination strategies . While traditional methods often rely on harsh reagents, emerging techniques focus on the use of chiral catalysts to achieve high stereoselectivity. smolecule.com The synthesis of related compounds, such as n-propyl (2R,3R)-dihydroxy-4-fluorobutanoate, has been achieved through methods like Sharpless asymmetric dihydroxylation, which could be adapted for the synthesis of this compound. beilstein-journals.org Furthermore, the diastereoselective synthesis of 2,3-difluorobutane-1,4-diol using an epoxide opening strategy provides a valuable precedent for the controlled introduction of fluorine into a diol scaffold. nih.gov

The following table summarizes emerging synthetic technologies and their potential application to the synthesis of this compound:

TechnologyDescriptionPotential Application for this compound
Biocatalysis (Aldolases) Use of aldolase enzymes for stereoselective C-C bond formation. escholarship.orgnih.govEnantioselective synthesis of the carbon backbone.
Biocatalysis (Lipases) Use of lipase enzymes for kinetic resolution of racemic mixtures.Isolation of the (2R)-enantiomer from a racemic mixture of 4-fluorobutane-1,2-diol.
Asymmetric Dihydroxylation Catalytic method for the conversion of an alkene to a chiral diol. beilstein-journals.orgStereoselective introduction of the 1,2-diol functionality.
Epoxide Opening Nucleophilic opening of an epoxide ring to introduce functionality with stereocontrol. nih.govDiastereoselective introduction of the fluorine atom and hydroxyl groups.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the intricate relationship between a molecule's structure and its reactivity. For this compound, advanced computational methods, particularly Density Functional Theory (DFT) , can provide profound insights into its electronic properties and reaction mechanisms.

DFT calculations can be employed to predict a range of properties, including NMR chemical shifts, which can aid in the structural elucidation of synthetic intermediates and final products. nih.gov Furthermore, DFT can be used to model the transition states of reactions involving this compound, providing a deeper understanding of the factors that govern its reactivity and stereoselectivity. researchgate.net For instance, computational studies on fluorinated allopurinol have demonstrated the potential of fluorination to enhance chemical stability and modulate reactivity, insights that could be extrapolated to this compound. emerginginvestigators.org

A key area of investigation will be the influence of the fluorine atom on the acidity of the hydroxyl groups and the conformational preferences of the molecule. The gauche effect between the fluorine atom and the adjacent hydroxyl group is expected to play a significant role in determining the molecule's three-dimensional structure, which in turn will influence its interactions with other molecules. nih.gov

The following table outlines the potential applications of advanced computational modeling for this compound:

Computational MethodApplicationExpected Insights
Density Functional Theory (DFT) Calculation of electronic properties, NMR shifts, and reaction pathways. nih.govresearchgate.netPrediction of spectroscopic data, understanding of reaction mechanisms, and assessment of thermodynamic stability.
Natural Bond Orbital (NBO) Analysis Investigation of intramolecular interactions and charge distribution. nih.govElucidation of the influence of the fluorine atom on the electronic environment of the diol.
Molecular Dynamics (MD) Simulations Simulation of the conformational dynamics of the molecule in different solvent environments.Understanding of the preferred conformations and their influence on reactivity.

Novel Applications as Chiral Auxiliaries and Catalysts

The chiral nature of this compound makes it an intriguing candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a ligand for a chiral catalyst . Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. wikipedia.org Chiral diols, such as derivatives of BINOL and TADDOL, have a rich history of use in this context. nih.gov

The presence of a fluorine atom in this compound could offer unique advantages. The electron-withdrawing nature of fluorine can influence the electronic properties of the diol, potentially altering its coordinating ability with metal centers or its interactions with substrates in organocatalysis. This could lead to novel reactivity and selectivity profiles compared to non-fluorinated chiral diols.

Future research could involve the covalent attachment of this compound to a prochiral substrate to guide a diastereoselective transformation. Alternatively, the diol could be used as a chiral ligand for a metal catalyst in a variety of asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

The following table summarizes potential applications of this compound in asymmetric synthesis:

ApplicationDescriptionPotential Advantages of Fluorination
Chiral Auxiliary Temporarily attached to a substrate to control stereochemistry. wikipedia.orgwikiwand.comModified steric and electronic properties leading to enhanced diastereoselectivity.
Chiral Ligand for Metal Catalysis Coordinates to a metal center to create a chiral catalytic environment. nih.govAltered catalyst activity and enantioselectivity due to the electronic influence of fluorine.
Organocatalyst As a chiral Brønsted acid or through hydrogen bonding interactions. Enhanced acidity of the hydroxyl groups, potentially leading to increased catalytic activity.

Exploration of New Mechanistic Biological Roles

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. researchgate.net The biological properties of this compound are currently unexplored, representing a significant opportunity for future research.

Given its structural similarity to endogenous small molecules, this compound could potentially interact with a variety of biological targets. For example, vicinal diols are known to play a role in signaling pathways, and the fluorinated analogue could act as a modulator of these processes. nih.gov The fluorine atom could also influence the molecule's interaction with enzymes, potentially acting as an inhibitor or a probe for studying enzyme mechanisms.

Future research in this area would likely begin with broad biological screening to identify any potential activities. This could be followed by more focused studies to elucidate the mechanism of action and identify the specific biological targets. The metabolic fate of this compound would also be a critical area of investigation, as the carbon-fluorine bond is generally resistant to cleavage. scispace.com

The following table outlines potential areas of investigation for the biological roles of this compound:

Research AreaFocusRationale
Enzyme Inhibition Screening against various enzyme classes (e.g., hydrolases, kinases).The diol functionality could mimic natural substrates, while the fluorine atom could provide enhanced binding or inhibitory activity.
Metabolic Stability In vitro and in vivo studies to determine the metabolic fate.The C-F bond is expected to confer resistance to metabolic degradation. scispace.com
Cellular Signaling Investigation of effects on known signaling pathways involving diols. nih.govThe molecule could act as an agonist or antagonist of receptors or enzymes involved in these pathways.
Antimicrobial Activity Screening against a panel of bacteria and fungi.Fluorinated organic compounds have shown a wide range of antimicrobial activities. nih.gov

Q & A

Q. What are the recommended synthetic pathways for (2R)-4-fluorobutane-1,2-diol, and how can stereochemical purity be ensured?

A multi-step approach is typically employed:

  • Step 1 : Fluorination of a precursor (e.g., via electrophilic fluorination or nucleophilic substitution) at the C4 position.
  • Step 2 : Diol formation through epoxide ring-opening or dihydroxylation of an alkene, using chiral catalysts to control the (2R) configuration.
  • Stereochemical validation : Chiral HPLC or polarimetry confirms enantiopurity, while X-ray crystallography resolves absolute configuration .
  • Key challenge : Competing elimination reactions during fluorination require careful temperature control (0–5°C) and anhydrous conditions .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Molecular weight and formula : High-resolution mass spectrometry (HRMS) or NMR (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis).
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrogen-bonding analysis : IR spectroscopy detects O-H stretching frequencies (~3200–3500 cm1^{-1}), critical for solubility in polar solvents .

Q. What analytical techniques are suitable for distinguishing this compound from its stereoisomers?

  • Chiral chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase.
  • NMR diastereomer differentiation : Derivatize with a chiral resolving agent (e.g., Mosher’s acid chloride) to split signals in 1H^{1}\text{H} or 19F^{19}\text{F} NMR .

Advanced Research Questions

Q. How does the fluorination position (C4) in this compound influence its reactivity in nucleophilic substitutions?

  • Electronic effects : The C4 fluorine withdraws electron density via inductive effects, activating adjacent hydroxyl groups for derivatization (e.g., tosylation).
  • Steric hindrance : Fluorine’s small size minimizes steric interference, enabling regioselective reactions at C1 and C2.
  • Case study : Fluorinated diols exhibit 2–3× faster tosylation rates compared to non-fluorinated analogs, as shown in kinetic studies .

Q. What contradictions exist in reported biological activities of fluorinated diols, and how can they be resolved?

  • Data discrepancy : Some studies report antiviral activity (e.g., SARS-CoV-2 spike protein binding ), while others show no significant inhibition.
  • Resolution strategies :
    • Standardize assay conditions (e.g., pH, solvent controls) to minimize false negatives.
    • Use molecular dynamics simulations to identify binding site conformational flexibility that may explain variability .

Q. How can computational methods optimize the design of this compound derivatives for enzyme inhibition?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kynurenine-3-hydroxylase or COX enzymes.
  • Free-energy perturbation (FEP) : Quantifies the impact of fluorination on binding energy (ΔΔG). Example: Fluorine at C4 improves hydrophobic interactions by 1.2 kcal/mol in COX-2 models .

Methodological Considerations

Q. What precautions are necessary when handling this compound in aqueous environments?

  • Hydrolysis risk : The C-F bond is susceptible to hydrolysis under basic conditions (pH > 10). Use buffered solutions (pH 6–8) and inert atmospheres for stability .

Q. How can researchers address low yields in asymmetric syntheses of this compound?

  • Catalyst optimization : Screen Sharpless-type dihydroxylation catalysts (e.g., OsO4_4 with (DHQD)2_2-PHAL ligand) to enhance enantiomeric excess (ee > 90%) .
  • Byproduct suppression : Add radical scavengers (e.g., BHT) to prevent polymerization during fluorination .

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